![molecular formula C38H52N6O7 B601529 阿扎那韦 R,S,S,S-非对映异构体 CAS No. 1332981-14-2](/img/structure/B601529.png)
阿扎那韦 R,S,S,S-非对映异构体
描述
(3R,8S,9S,12S)-Atazanavir is a stereoisomer of atazanavir, a protease inhibitor used in the treatment of HIV. This compound is characterized by its specific stereochemistry, which distinguishes it from other diastereomers of atazanavir. The molecular formula of (3R,8S,9S,12S)-Atazanavir is C38H52N6O7, and it has a molecular weight of 704.8555 .
科学研究应用
Clinical Efficacy in HIV Treatment
Atazanavir has been extensively studied for its effectiveness in both treatment-naive and treatment-experienced patients. Key findings from various clinical trials highlight its role in managing HIV:
- Efficacy Comparisons : In a trial comparing atazanavir/ritonavir (300/100 mg) with lopinavir/ritonavir (400/100 mg), both regimens demonstrated comparable rates of viral suppression. However, atazanavir was associated with significantly lower increases in total cholesterol and triglycerides, making it a preferable option for patients at risk of cardiovascular issues .
- Long-term Studies : The CASTLE study indicated that atazanavir/ritonavir maintained virological suppression over 48 weeks while showing fewer gastrointestinal side effects compared to other protease inhibitors. The incidence of treatment discontinuation due to adverse effects was also lower in the atazanavir group .
- Switching Regimens : Patients switching from other protease inhibitors to an atazanavir-based regimen experienced fewer virological rebounds and improved lipid profiles. A study showed that switching to atazanavir resulted in better maintenance of virological suppression compared to continued therapy with other protease inhibitors .
Safety Profile
Atazanavir's safety profile is generally favorable, although it is associated with specific adverse effects:
- Hyperbilirubinemia : One notable side effect is unconjugated hyperbilirubinemia, which occurs in a significant percentage of patients. This condition can lead to jaundice but rarely necessitates discontinuation of therapy .
- Cholelithiasis : Recent case studies have reported instances of complicated cholelithiasis in patients on atazanavir-based regimens. A review of 14 cases highlighted the need for monitoring gallbladder health in patients receiving this medication .
Comprehensive Data Table
Study Name | Population Type | Treatment Comparison | Key Findings |
---|---|---|---|
AI424-007 | ART-naive individuals | Atazanavir vs Nelfinavir | Comparable viral responses; neutral lipid changes |
AI424-008 | ART-naive individuals | Atazanavir vs Nelfinavir | Higher proportion achieving viral suppression <400 copies/ml |
CASTLE | ART-naive individuals | Atazanavir/RTV vs Lopinavir/RTV | Noninferior virologic response; lower lipid elevation |
Switching Study | PI-experienced patients | Atazanavir vs Other PIs | Fewer virological rebounds; better lipid profiles |
Case Studies and Insights
Several case studies have provided insights into the real-world applications of atazanavir:
- Case Study on Cholelithiasis : A retrospective analysis of 14 HIV-infected patients revealed that those on atazanavir developed gallstones more frequently than those on other regimens. This finding underscores the importance of monitoring for gallbladder-related complications during treatment .
- Long-term Efficacy : In a long-term follow-up study, patients who switched to an atazanavir-based regimen maintained stable viral loads and demonstrated improved lipid profiles over time, reinforcing its role as a preferred option for managing HIV in patients with metabolic concerns .
作用机制
Target of Action
Atazanavir R,S,S,S-diastereomer, like other antiretrovirals, is primarily used to treat infection of the human immunodeficiency virus (HIV) . The primary target of Atazanavir is the HIV-1 protease , an enzyme critical for the maturation of the HIV virus .
Mode of Action
Atazanavir binds to the site of HIV-1 protease activity and inhibits the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV . This interaction results in the formation of immature, noninfectious viral particles .
Biochemical Pathways
The inhibition of the HIV-1 protease prevents the maturation of the HIV virus. The virus remains in an immature state, which is non-infectious. This means that the virus cannot infect new cells, thereby slowing down or stopping the progression of the HIV infection .
Pharmacokinetics
It is known that the absorption of atazanavir is rapid and its bioavailability is enhanced with food . It is primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP3A and also undergoes biliary elimination . The elimination half-life of Atazanavir varies depending on whether it is administered alone or in combination with other drugs .
Result of Action
The result of Atazanavir’s action is the reduction of the viral load in the body, which helps to slow down the progression of HIV infection. By preventing the maturation of the virus, Atazanavir helps to keep the virus in check and reduces the risk of developing acquired immunodeficiency syndrome (AIDS) .
Action Environment
The action of Atazanavir R,S,S,S-diastereomer can be influenced by various environmental factors. For instance, the presence of food can enhance the absorption of Atazanavir, increasing its effectiveness . Additionally, the presence of other medications can affect the metabolism of Atazanavir, potentially leading to drug interactions .
生化分析
Biochemical Properties
Atazanavir R,S,S,S-diastereomer interacts with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,8S,9S,12S)-Atazanavir involves multiple steps, including the formation of key intermediates and the final stereoselective synthesisSpecific reagents and catalysts are used to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of (3R,8S,9S,12S)-Atazanavir involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and purification processes .
化学反应分析
Types of Reactions
(3R,8S,9S,12S)-Atazanavir undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of (3R,8S,9S,12S)-Atazanavir include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
相似化合物的比较
Similar Compounds
- Atazanavir S,S,R,S-diastereomer
- Atazanavir R,R,S,S-diastereomer
- Atazanavir sulfate
Uniqueness
(3R,8S,9S,12S)-Atazanavir is unique due to its specific stereochemistry, which influences its binding affinity and activity. Compared to other diastereomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .
生物活性
Atazanavir, a protease inhibitor (PI), is primarily used in the treatment of HIV infection. Its efficacy and safety profile have been extensively studied, making it a cornerstone in antiretroviral therapy (ART). This article delves into the biological activity of (3R,8S,9S,12S)-Atazanavir, summarizing key findings from clinical studies and pharmacological analyses.
Atazanavir exerts its antiviral effects by inhibiting the HIV-1 protease enzyme, which is crucial for the processing of viral Gag and Gag-Pol polyproteins. This inhibition prevents the maturation of viral particles, thereby reducing viral load in infected individuals. The compound has demonstrated potent activity across various HIV-1 subtypes, with an IC50 (the concentration required to inhibit 50% of viral replication) ranging from 0.58 ng/mL to 5.7 ng/mL in vitro studies without human serum .
Pharmacokinetics
The pharmacokinetics of Atazanavir are influenced by several factors, including renal function and co-administration with other drugs. Key pharmacokinetic parameters include:
Parameter | Atazanavir Alone | Atazanavir/Ritonavir |
---|---|---|
Half-life | ~7 hours | Increased |
Cmax (ng/mL) | Varies | Higher |
AUC (ng·h/mL) | Varies | Higher |
Renal Impairment Effect | Increased AUC | Requires adjustment |
Notably, Atazanavir's bioavailability can be affected by gastric pH levels, which may alter its solubility and absorption .
Efficacy in Clinical Studies
Atazanavir has shown significant efficacy in both treatment-naïve and treatment-experienced populations. In a comparative study against darunavir, Atazanavir demonstrated a similar effectiveness in reducing HIV viral loads while exhibiting fewer adverse events related to lipid metabolism .
Key Findings from Clinical Trials:
- Virologic Suppression :
- Immunological Response :
- Safety Profile :
Case Studies
Several case studies have highlighted the long-term efficacy and safety of Atazanavir:
- Long-term Efficacy : A retrospective observational study followed patients on Atazanavir/ritonavir for up to five years, noting sustained virologic suppression and improved lipid profiles compared to other regimens .
- Pediatric Use : In a cohort study involving children and adolescents with HIV, Atazanavir was associated with significant increases in CD4 counts and reductions in viral load after one year of treatment .
属性
IUPAC Name |
methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYRYVKAWYZBR-IHZBLBIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332981-14-2 | |
Record name | Atazanavir R,S,S,S-diastereomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332981142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATAZANAVIR R,S,S,S-DIASTEREOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/794NZ84YFV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。